molecular formula C20H17N5O B2880966 3,4-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide CAS No. 891114-97-9

3,4-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

Cat. No. B2880966
CAS RN: 891114-97-9
M. Wt: 343.39
InChI Key: DLIOWVMZPWDSRJ-UHFFFAOYSA-N
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Description

The compound “3,4-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is a complex organic molecule that contains a triazolo[4,3-b]pyridazine ring . This type of structure is common in many pharmaceutical drugs due to its ability to interact with biological receptors with high affinity .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed various methods for synthesizing [1,2,4]triazolo[4,3-b]pyridazine derivatives and related compounds, exploring their chemical properties and potential applications. For instance, a study focused on the synthesis of a small library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, investigating their antiproliferative activity against endothelial and tumor cells, indicating a shift from thrombin inhibitory activities to potential anticancer applications (Ilić et al., 2011). Another research elaborated on the synthesis of novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety, showing moderate effects against some bacterial and fungal species (Abdel‐Aziz et al., 2008).

Biological Activities

Various studies have been conducted to evaluate the biological activities of these compounds. For example, the determination of biological, antioxidant activities, and synthesis of triazolopyrimidines were explored, highlighting their antimicrobial and antioxidant properties (Gilava et al., 2020). Another study focused on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, revealing moderate to good binding energies on target proteins and exhibiting antimicrobial and antioxidant activity (Flefel et al., 2018).

Antimicrobial and Antifungal Effects

Research on new pyrazolo[5,1-c]triazines and other heterocyclic derivatives containing benzofuran moiety showed significant antimicrobial and antifungal effects, indicating the potential of these compounds in developing new antimicrobial agents (Abdelhamid et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound are not provided in the available literature .

Future Directions

Given the potential biological activity of this compound, future research could focus on elucidating its exact mechanism of action, synthesis process, and physical and chemical properties. This could help in the development of novel potential drug candidates having better efficacy and selectivity .

properties

IUPAC Name

3,4-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-13-6-7-16(10-14(13)2)20(26)22-17-5-3-4-15(11-17)18-8-9-19-23-21-12-25(19)24-18/h3-12H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIOWVMZPWDSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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